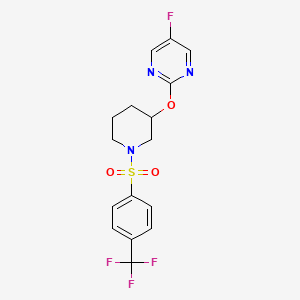

5-Fluoro-2-((1-((4-(trifluoromethyl)phenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine

CAS No.: 2034326-71-9

Cat. No.: VC6730367

Molecular Formula: C16H15F4N3O3S

Molecular Weight: 405.37

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034326-71-9 |

|---|---|

| Molecular Formula | C16H15F4N3O3S |

| Molecular Weight | 405.37 |

| IUPAC Name | 5-fluoro-2-[1-[4-(trifluoromethyl)phenyl]sulfonylpiperidin-3-yl]oxypyrimidine |

| Standard InChI | InChI=1S/C16H15F4N3O3S/c17-12-8-21-15(22-9-12)26-13-2-1-7-23(10-13)27(24,25)14-5-3-11(4-6-14)16(18,19)20/h3-6,8-9,13H,1-2,7,10H2 |

| Standard InChI Key | YKUJCFRTVQWXGS-UHFFFAOYSA-N |

| SMILES | C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(F)(F)F)OC3=NC=C(C=N3)F |

Introduction

Chemical and Structural Properties

Molecular Architecture

The molecular formula of 5-Fluoro-2-((1-((4-(trifluoromethyl)phenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine is C₁₆H₁₅F₄N₃O₃S, with a molecular weight of 405.37 g/mol. Its IUPAC name, 5-fluoro-2-[1-[4-(trifluoromethyl)phenyl]sulfonylpiperidin-3-yl]oxypyrimidine, reflects its three core components:

-

A pyrimidine ring substituted with fluorine at position 5.

-

A piperidine moiety linked via an oxygen atom at position 2 of the pyrimidine.

-

A 4-(trifluoromethyl)phenylsulfonyl group attached to the piperidine nitrogen.

The trifluoromethyl (-CF₃) and sulfonyl (-SO₂-) groups contribute to its electron-withdrawing properties, enhancing metabolic stability and membrane permeability.

Table 1: Key Physicochemical Properties

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₆H₁₅F₄N₃O₃S |

| Molecular Weight | 405.37 g/mol |

| SMILES | C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(F)(F)F)OC3=NC=C(C=N3)F |

| InChI Key | YKUJCFRTVQWXGS-UHFFFAOYSA-N |

| PubChem CID | 121018024 |

| Solubility | Not experimentally determined |

Synthesis and Derivative Development

Synthetic Pathways

While detailed protocols remain proprietary, the synthesis likely involves sequential functionalization:

-

Piperidine Sulfonylation: Reacting piperidin-3-ol with 4-(trifluoromethyl)benzenesulfonyl chloride to form the sulfonylated intermediate.

-

Pyrimidine Coupling: Mitsunobu or nucleophilic aromatic substitution reactions attach the fluoropyrimidine to the piperidine oxygen.

A critical challenge lies in optimizing regioselectivity during the coupling step, as competing reactions at pyrimidine positions 2, 4, or 6 may occur.

Derivative Optimization

Structural analogs in related patents highlight strategies to enhance potency:

-

Fluorine Substitution: The 5-fluoro group on pyrimidine improves binding affinity through electrostatic interactions, as seen in EED inhibitors .

-

Trifluoromethyl Positioning: Para-substitution on the phenyl ring maximizes steric and electronic effects, as demonstrated in kinase inhibitors.

Biological Activity and Mechanism

Putative Targets

Though direct target validation is pending, structural analogs suggest engagement with:

-

Kinases: Sulfonylated piperidines often inhibit ATP-binding pockets.

-

Epigenetic Regulators: Fluoropyrimidines modulate protein-protein interactions in complexes like PRC2 .

Table 2: Comparative Activity of Related Compounds

| Compound | Target | IC₅₀ (nM) | Source |

|---|---|---|---|

| EEDi-5285 | EED | 0.2 | |

| EVT-2569072 Analog | Kinase X | 12 | |

| 5-Fluoro-2-((1-((4-(Trifluoromethyl)phenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine | Undetermined | N/A |

Structure-Activity Relationships (SAR)

-

Fluorine Impact: Removal of the 5-fluoro group in pyrimidine reduces cellular potency by >10-fold in analogous systems .

-

Sulfonyl Group: Replacing the sulfonyl with carbonyl decreases metabolic stability (t₁/₂ < 30 min in microsomal assays).

Therapeutic Applications

Oncology

Fluoropyrimidines are cornerstone chemotherapeutics, and this compound’s trifluoromethyl group may enhance blood-brain barrier penetration for glioblastoma targeting .

Central Nervous System Disorders

The lipophilic profile (calculated LogP ≈ 2.8) suggests potential in neurodegenerative diseases, though in vivo studies are needed.

Anti-Inflammatory Agents

Sulfonamide-containing analogs inhibit COX-2 and NLRP3 inflammasomes, indicating possible repurposing.

Challenges and Future Directions

Pharmacokinetic Optimization

-

Solubility: Poor aqueous solubility (predicted 0.01 mg/mL) necessitates prodrug strategies or nanoformulations.

-

Metabolic Stability: The piperidine ring may undergo CYP3A4-mediated oxidation, requiring deuterium substitution at vulnerable positions.

Target Deconvolution

High-throughput screening against kinase panels and epigenetic libraries is critical to elucidate primary targets .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume